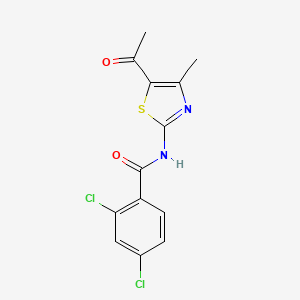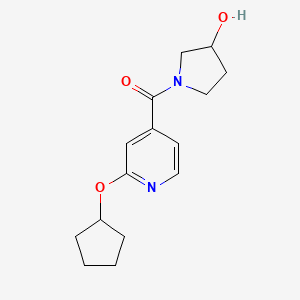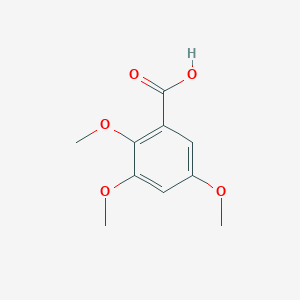
2,3,5-trimethoxybenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethoxybenzoic Acid is a fine chemical product or pharmaceutical intermediate . It is used as intermediates in medicine and organic synthesis . It is also used in making dyes and inks, photographic developers and used as astringents in medically .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, it can be synthesised by methoxylation of gallic acid and dimethyl sulfate, and the fine product is obtained after neutralization, filtration and washing . A series of basic esters of this compound has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity .Molecular Structure Analysis
The molecular formula of this compound is C10H12O5 . It has a molecular weight of 212.20 .Chemical Reactions Analysis
This compound has been used in the synthesis of various compounds. For example, it was used in the synthesis of tropoloisoquinoline alkaloid pareitropone . It was also used in the synthesis of isomeric tris (pyrogallol) derivatives .Physical And Chemical Properties Analysis
This compound is a white to beige fine crystalline powder . It has a melting point of 99-102 °C .科学的研究の応用
Organic Synthesis and Crystal Structure
The mercuriation of 3,4,5-trimethoxybenzoic acid, closely related to 2,3,5-trimethoxybenzoic acid, has been studied, leading to the synthesis of derivatives with distinct crystal structures. This research provides insights into the structural dynamics of such compounds (Vicente, Abad, Sandoval, & Jones, 1992).
Solubility and Solute Descriptors
A study on 3,4,5-trimethoxybenzoic acid investigated its solubility in various organic solvents at 298.2 K, contributing to our understanding of its behavior in different solvents and its potential applications in various chemical processes (Hart et al., 2018).
Bacterial Metabolism
Research on Pseudomonas putida shows this bacterium can oxidize 3,4,5-trimethoxybenzoic acid, providing insights into the metabolic pathways that could be exploited for biotechnological applications or environmental remediation (Donnelly & Dagley, 1980).
Chemical Properties
Studies have determined the standard enthalpy of formation of 3,4,5-trimethoxybenzoic acid, which is crucial for understanding its thermodynamic properties and its application in energy-related fields (Yu et al., 2004).
Spectroscopic and Magnetic Studies
Spectroscopic and magnetic studies on the trimethoxybenzoates of heavy lanthanides(III) and yttrium(III) provide valuable information for the field of materials science, especially in developing new materials with specific magnetic and optical properties (Ferenc, Bocian, & Walków-Dziewulska, 2004).
Interactions with Biological Molecules
A study on the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin (BSA) using fluorescence and UV-vis absorption spectroscopy contributes to our understanding of how this compound interacts with proteins, which is vital for drug design and pharmacology (Hu et al., 2006).
作用機序
The actions of 2,3,5-Trimethoxybenzoic Acid on the gastrointestinal tract are mediated via an agonist effect on peripheral mu, kappa and delta opiate receptors and release of gastrointestinal peptides such as motilin and modulation of the release of other peptides, including vasoactive intestinal peptide, gastrin and glucagon .
Safety and Hazards
特性
IUPAC Name |
2,3,5-trimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLTVIITBRPPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)
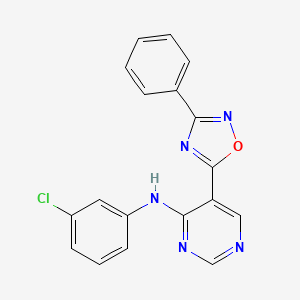
![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)
![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)
![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)
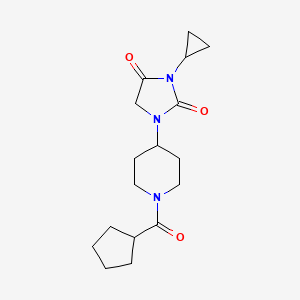
![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)
![N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2674765.png)

![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)
